molecular formula C17H24N2O3 B13917083 Tert-butyl 4-(4-formyl-2-methylphenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-formyl-2-methylphenyl)piperazine-1-carboxylate

Cat. No.: B13917083
M. Wt: 304.4 g/mol
InChI Key: XXUHAIKYCVTIEY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-formyl-2-methylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-formyl-2-methylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-formyl-2-methylphenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-formyl-2-methylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Tert-butyl 4-(4-carboxy-2-methylphenyl)piperazine-1-carboxylate.

    Reduction: Tert-butyl 4-(4-hydroxymethyl-2-methylphenyl)piperazine-1-carboxylate.

    Substitution: Various alkylated derivatives of the piperazine ring.

Scientific Research Applications

Tert-butyl 4-(4-formyl-2-methylphenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-formyl-2-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate.
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate.
  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate.

Uniqueness

Tert-butyl 4-(4-formyl-2-methylphenyl)piperazine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This versatility makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-(4-formyl-2-methylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-13-11-14(12-20)5-6-15(13)18-7-9-19(10-8-18)16(21)22-17(2,3)4/h5-6,11-12H,7-10H2,1-4H3

InChI Key

XXUHAIKYCVTIEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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